REACTION_SMILES
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[Cl:1][c:2]1[n:3][cH:4][c:5]([C:9]([F:10])([F:11])[F:12])[c:6]([Cl:8])[n:7]1.[NH2:13][c:14]1[cH:15][cH:16][c:17]([C:18](=[O:19])[NH:20][CH3:21])[cH:22][cH:23]1>>[c:2]1([NH:13][c:14]2[cH:15][cH:16][c:17]([C:18](=[O:19])[NH:20][CH3:21])[cH:22][cH:23]2)[n:3][cH:4][c:5]([C:9]([F:10])([F:11])[F:12])[c:6]([Cl:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cnc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1ccc(N)cc1
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Name
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Type
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product
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Smiles
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CNC(=O)c1ccc(Nc2ncc(C(F)(F)F)c(Cl)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |